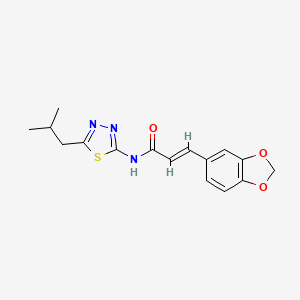
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as CTIC, is a potent compound that has gained significant attention from the scientific community due to its potential applications in various fields. CTIC is a synthetic molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide exerts its biological activities by modulating various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. In diabetes, this compound has been shown to activate the AMP-activated protein kinase pathway, which regulates glucose metabolism and improves insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity, leading to a decrease in blood glucose levels. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are various future directions for the study of N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its pharmacokinetic properties. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and to contribute to the advancement of material science and agriculture.
合成法
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide.
科学的研究の応用
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal and insecticidal properties, making it a potential candidate for crop protection. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and luminescent materials.
特性
IUPAC Name |
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)12-9(14)8-5-11-15-13-8/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGUFSRBZMHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NSN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


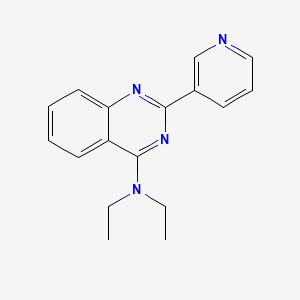
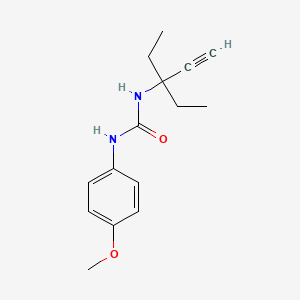
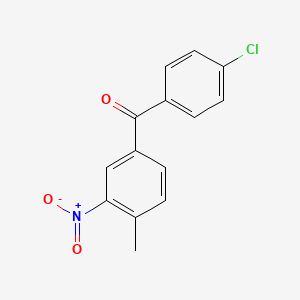

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
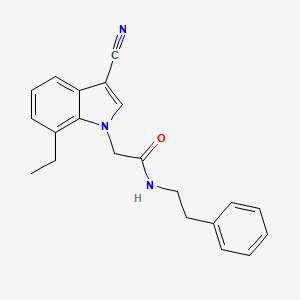
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
